molecular formula C14H18ClNO B11176184 (4-Chlorophenyl)(2-ethylpiperidin-1-yl)methanone

(4-Chlorophenyl)(2-ethylpiperidin-1-yl)methanone

Cat. No.: B11176184
M. Wt: 251.75 g/mol
InChI Key: BARIIFZXUOIJGU-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(2-ethylpiperidin-1-yl)methanone is a chemical compound with the molecular formula C14H18ClNO It is characterized by the presence of a chlorophenyl group and an ethylpiperidinyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(2-ethylpiperidin-1-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 2-ethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(2-ethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

    (4-Chlorophenyl)(piperidin-1-yl)methanone: Similar structure but lacks the ethyl group on the piperidine ring.

    (4-Chlorophenyl)(4-methylpiperidin-1-yl)methanone: Contains a methyl group instead of an ethyl group on the piperidine ring.

Uniqueness: (4-Chlorophenyl)(2-ethylpiperidin-1-yl)methanone is unique due to the presence of the ethyl group on the piperidine ring, which may influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

(4-chlorophenyl)-(2-ethylpiperidin-1-yl)methanone

InChI

InChI=1S/C14H18ClNO/c1-2-13-5-3-4-10-16(13)14(17)11-6-8-12(15)9-7-11/h6-9,13H,2-5,10H2,1H3

InChI Key

BARIIFZXUOIJGU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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